Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The morpholine ring, another six-membered heterocycle containing both nitrogen and oxygen atoms, is attached to the piperidine ring via a carbonyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with morpholine in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and inline purification systems can further streamline the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine or morpholine derivatives .
Scientific Research Applications
Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: A simpler derivative lacking the morpholine ring, used in similar applications but with different properties.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and biological applications.
Uniqueness
Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N2O4 |
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Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 1-(morpholine-4-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-2-19-12(16)11-3-5-14(6-4-11)13(17)15-7-9-18-10-8-15/h11H,2-10H2,1H3 |
InChI Key |
OSXVJVBFSUICNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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